![molecular formula C20H21N3O3 B4061182 ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061182.png)
ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate
Overview
Description
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. Therefore, the development of EGFR inhibitors has been a topic of interest in cancer research.
Mechanism of Action
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer progression. However, like all small molecule inhibitors, ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has limitations. It may have off-target effects, meaning that it may inhibit other kinases in addition to EGFR. Additionally, it may not be effective in all types of cancer cells, as some cells may have developed resistance to EGFR inhibitors.
Future Directions
There are several future directions for research on ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate. One direction is to study the combination of ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate with other inhibitors or chemotherapeutic agents to increase its efficacy. Another direction is to study the use of ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate in combination with immunotherapy, as EGFR has been shown to play a role in immune evasion by cancer cells. Finally, further studies are needed to identify potential biomarkers that can predict response to ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate and to develop strategies to overcome resistance to EGFR inhibitors.
Scientific Research Applications
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has been extensively studied in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has also been used to study the role of EGFR in cancer progression and to identify potential drug targets.
properties
IUPAC Name |
ethyl 4-(2-propoxyanilino)quinazoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-13-26-17-12-8-7-11-16(17)22-18-14-9-5-6-10-15(14)21-19(23-18)20(24)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJHXNDLOLJYCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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